molecular formula C17H20ClN3O3S B5012452 N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide

N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide

Cat. No.: B5012452
M. Wt: 381.9 g/mol
InChI Key: UMIDBDSJBCGNFQ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridine moiety, a methyl group, and a sulfamoyl group attached to a benzamide core.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-4-9-21(3)25(23,24)15-10-13(6-5-12(15)2)17(22)20-16-8-7-14(18)11-19-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIDBDSJBCGNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. One common method involves the reaction of 5-chloropyridine-2-amine with 4-methyl-3-nitrobenzoic acid under specific conditions to form the intermediate compound. This intermediate is then subjected to sulfonation using methyl(propyl)sulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

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